2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected at the 1,1’ position. This particular compound is characterized by the presence of two methyl groups at the 2’ and 6’ positions and a carboxylic acid group at the 3 position on the biphenyl structure. Biphenyl derivatives are significant in organic chemistry due to their wide range of applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of aryl halides with aryl boronic acids. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dioxane . Another method involves the Ullmann reaction, where aryl halides are coupled in the presence of copper catalysts under high-temperature conditions . Industrial production methods often utilize these catalytic coupling reactions due to their efficiency and scalability.
Chemical Reactions Analysis
Scientific Research Applications
2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, biphenyl derivatives with antimicrobial properties may inhibit bacterial cell wall synthesis or disrupt membrane integrity . The exact pathways involved can vary based on the specific structure and functional groups present on the biphenyl scaffold.
Comparison with Similar Compounds
2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid can be compared with other biphenyl derivatives, such as:
2,2’-Dimethylbiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3,3’-Dimethylbiphenyl: Has methyl groups at different positions, which can affect its chemical and physical properties.
4,4’-Dimethylbiphenyl: Another positional isomer with different reactivity and applications.
The presence of the carboxylic acid group in 2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid makes it unique, as it can participate in additional reactions, such as esterification and amidation, which are not possible with simple methyl-substituted biphenyls .
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAKPFZFMPRKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591285 | |
Record name | 2',6'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955929-56-3 | |
Record name | 2',6'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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